N-(4-nitronaphthalen-1-yl)-3,5-bis(trifluoromethyl)benzamide
Overview
Description
N-(4-nitronaphthalen-1-yl)-3,5-bis(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H10F6N2O3 and its molecular weight is 428.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-nitro-1-naphthyl)-3,5-bis(trifluoromethyl)benzamide is 428.05956116 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiarrhythmic Agents
Studies on benzamides and naphthamides with trifluoroethoxy ring substituents have shown that antiarrhythmic activity in compounds is highly dependent on the number and position of these groups. The most potent compounds were derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, indicating a structured approach to designing antiarrhythmic agents (Banitt et al., 1975).
Antituberculosis Activity
Research into the synthesis of 1,2-bis(4-nitrophenyl)-1H-benzo[f]chromen-3-amine derivatives demonstrated significant antituberculosis activity against Mycobacterium tuberculosis H37RV strain. This suggests that modifications to the naphthyl and nitrophenyl components can lead to promising antituberculosis agents (Warekar et al., 2017).
Fluorinated Polyimides
Novel organosoluble fluorinated polyimides derived from bis(ether amine) monomers, including naphthyl derivatives, have been synthesized. These polyimides show excellent solubility in organic solvents, low moisture absorption, and low dielectric constants, making them suitable for electronic applications (Chung & Hsiao, 2008).
Sensing Technologies
Research on fluorinated metal-organic frameworks (MOFs) integrated with trifluoromethyl groups and extended π-conjugated systems demonstrated high sensitivity to phenolic nitroaromatic compounds. This selective detection capability suggests potential applications in environmental monitoring and security (Hu et al., 2020).
Fluorescent Films for Vapor Detection
Modification of naphthalene diimide to create a fluorescent benzamide derivative resulted in a material capable of forming gels with superior self-assembly properties. This material was used to develop a fluorescent film for sensitive and selective detection of aniline vapor, indicating its potential in chemical sensing applications (Fan et al., 2016).
Properties
IUPAC Name |
N-(4-nitronaphthalen-1-yl)-3,5-bis(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F6N2O3/c20-18(21,22)11-7-10(8-12(9-11)19(23,24)25)17(28)26-15-5-6-16(27(29)30)14-4-2-1-3-13(14)15/h1-9H,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIFAINRGFUMAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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